molecular formula C16H17ClN4O2S B2976108 7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione CAS No. 374095-83-7

7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2976108
CAS No.: 374095-83-7
M. Wt: 364.85
InChI Key: VMWIPIAEIIXQSE-UHFFFAOYSA-N
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Description

7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Its molecular formula is C₁₇H₁₇ClN₄O₂S, featuring a 2-chlorophenylmethyl group at position 7 and an ethylsulfanyl moiety at position 8. The compound’s structural uniqueness lies in its dual substitution pattern: the electron-withdrawing chlorine on the benzyl group and the sulfur-containing alkyl chain at position 8, which may enhance receptor binding and metabolic stability compared to simpler xanthines like theophylline .

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-4-24-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)9-10-7-5-6-8-11(10)17/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWIPIAEIIXQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a purine core with various substituents, which may contribute to its pharmacological properties. Understanding its biological activity involves exploring its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C21H19ClN4O2S
Molecular Weight 426.92 g/mol
CAS Number 374606-28-7
IUPAC Name This compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. For example:

  • Case Study 1 : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

The anticancer properties of this compound have also been a focus of research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound appears to interfere with cell cycle regulation and promote oxidative stress within cancer cells. This leads to increased levels of reactive oxygen species (ROS), which can trigger apoptosis .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression and microbial metabolism:

  • Enzyme Targeting : Studies have identified that this compound can inhibit certain kinases and phosphatases that are critical for cellular signaling pathways in both cancerous and microbial cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to adenosine receptors, influencing cellular responses related to inflammation and immune modulation.
  • Enzyme Interaction : It has been shown to modulate the activity of enzymes involved in nucleotide metabolism and oxidative stress responses.

Research Findings

Recent studies have explored the pharmacological potential of this compound through various assays:

In Vitro Studies

Study FocusFindings
Antimicrobial ActivityEffective against E. coli and S. aureus
Anticancer EfficacyInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key kinases involved in signaling

In Vivo Studies

While in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profile of this compound.

Comparison with Similar Compounds

Position 7 Modifications:

  • This contrasts with 7-(4-chlorophenyl) analogs (), where para-substitution may reduce steric interference but alter electronic interactions with target proteins .
  • 1,3-Dioxolan-2-ylmethyl (Doxofylline) : The dioxolane ring enhances water solubility and reduces central nervous system (CNS) side effects, contributing to its clinical preference over theophylline .

Position 8 Modifications:

  • Ethylsulfanyl (Target Compound) : The sulfur atom and short alkyl chain balance lipophilicity and metabolic stability. In contrast, the 8-heptylsulfanyl analog () likely exhibits higher tissue accumulation due to increased hydrophobicity, but may suffer from slower clearance .
  • Phenoxy/piperidinyl Groups (): Substitutions like 3-(trifluoromethoxy)phenoxy () or piperidinylmethyl () introduce bulkier, more polar groups, which may enhance selectivity for ion channels (e.g., TRPC4/5) over PDEs .

Pharmacological and Clinical Insights

  • Bronchodilator Potential: Doxofylline () and etophylline () demonstrate that 7-position substitutions critically influence bronchodilation efficacy and side-effect profiles. The target compound’s 2-chlorophenylmethyl group may confer stronger PDE4 inhibition than etophylline’s hydroxyethyl group, but this requires validation .
  • Therapeutic Windows : Doxofylline’s therapeutic range (12–13 µg/mL serum) correlates with FVC improvement (). The target compound’s ethylsulfanyl group may alter metabolism, necessitating dose adjustments to avoid toxicity .
  • TRP Channel Modulation : The 4-chlorophenyl analog () inhibits TRPC4/5 channels, suggesting that halogenated benzyl groups at position 7 could diversify therapeutic targets beyond bronchial disorders .

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